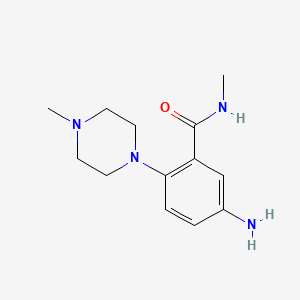
5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” is a type of benzamide . Benzamides are aromatic compounds containing an anilide group in which the carboxy group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . In another study, a classical convergent approach for the synthesis of the anticancer drug imatinib, which has a similar structure, was substantially improved .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of the freebase Imatinib, which has a similar structure, was presented in a study . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
While specific chemical reactions involving “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” have not been found, similar compounds have been studied. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” has a molecular weight of 192.26, and it is a solid at room temperature .科学的研究の応用
DNA Binding and Staining
The compound "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide" is closely related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction is pivotal in its widespread use as a fluorescent DNA stain, facilitating the analysis of nuclear DNA content via flow cytometry, chromosome analysis, and cell biology research. The derivative's ability to penetrate cells readily makes it invaluable for studying nuclear and chromosomal structures in plant cell biology (Issar & Kakkar, 2013).
Radioprotection and Topoisomerase Inhibition
Hoechst analogues, which share structural similarities with "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide," are explored for their radioprotective properties and ability to act as topoisomerase inhibitors. This dual functionality highlights their potential in protecting against radiation-induced DNA damage and in the development of cancer therapies by inhibiting DNA topoisomerase, an enzyme critical for DNA replication (Issar & Kakkar, 2013).
Supramolecular Chemistry and Polymer Processing
Benzene-1,3,5-tricarboxamide derivatives, which include structures similar to the compound of interest, find applications in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures. These applications range from nanotechnology to polymer processing, underscoring the compound's versatility in creating advanced materials with tailored properties (Cantekin, De Greef, & Palmans, 2012).
Antipsychotic Activity
JL13, a pyridobenzoxazepine compound structurally related to "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide," demonstrates potential atypical antipsychotic activity. Its behavioral properties, showing similarities to clozapine without inducing significant motor side effects, suggest its promise in treating psychosis with an improved safety profile (Bruhwyler et al., 1997).
Safety And Hazards
将来の方向性
While specific future directions for “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” have not been found, similar compounds are being developed for various applications. For instance, Bomedemstat is an investigational drug under development by Imago BioSciences for the treatment of myeloproliferative neoplasms including essential thrombocythemia, polycythemia vera, and myelofibrosis .
特性
IUPAC Name |
5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(14)3-4-12(11)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLILMKAWIRREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)
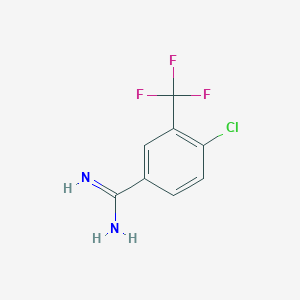
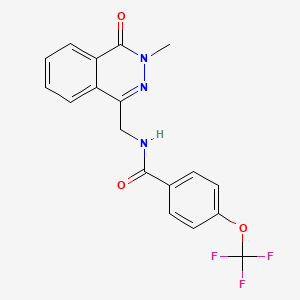
![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)
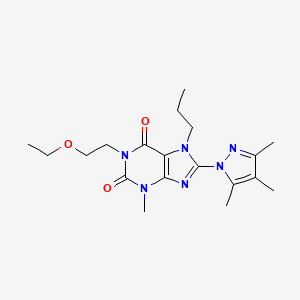
![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)
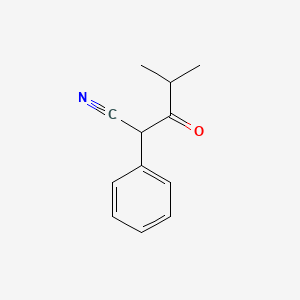
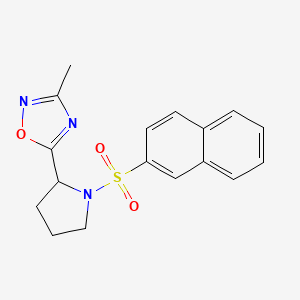
![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)
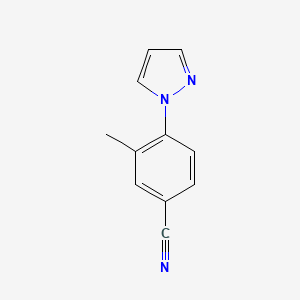
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)
![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)